2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a thiadiazole-based acetamide derivative. Key structural features include:
- A 1,3,4-thiadiazole core with dual sulfanyl groups.
- A 4-chlorobenzyl substituent at the 5-position of the thiadiazole ring.
- An N-(2-methoxy-5-methylphenyl) acetamide moiety.
Properties
Molecular Formula |
C19H18ClN3O2S3 |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3O2S3/c1-12-3-8-16(25-2)15(9-12)21-17(24)11-27-19-23-22-18(28-19)26-10-13-4-6-14(20)7-5-13/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
YGNHGDVHGWETAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this particular compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Anticancer Activity
- Mechanism of Action : Research indicates that thiadiazole derivatives can inhibit various kinases involved in cancer progression. For example, a related compound was shown to inhibit the Abl protein kinase with an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line, demonstrating significant apoptotic activity compared to standard treatments like imatinib .
- In Vitro Studies : In vitro studies have shown that compounds with similar structures exhibit potent growth inhibitory effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values for these activities typically range from 0.28 µg/mL to 9.6 µM .
- Case Study : A study highlighted a derivative that displayed a log GI50 value of -6.49 against non-small cell lung cancer (HOP 92), indicating strong cytotoxicity .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The 1,3,4-thiadiazole moiety has been associated with significant antimicrobial properties. Compounds containing this scaffold have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : In various studies, compounds similar to the target compound exhibited MIC values as low as 12.5 µg/mL against certain bacterial strains, indicating their potential as antibiotic agents .
Other Biological Activities
- Antidiabetic and Anti-inflammatory Properties : Thiadiazole derivatives have also been studied for their antidiabetic and anti-inflammatory activities. These compounds may modulate metabolic pathways and inflammatory responses effectively .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection and anticonvulsant activity, suggesting a potential role in treating neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural components:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic ring enhances anticancer activity.
- Substituent Variability : Variations in substituents can significantly affect the potency and selectivity of these compounds against various biological targets .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares the target compound with structurally similar analogs ():
Key Observations :
- Lipophilicity : Methyl/methoxy groups (target compound) balance polarity better than purely hydrophobic substituents (e.g., 2,4-dimethylphenyl in ).
- Biological Activity : N-(3-chloro-4-methylphenyl) analogs () show antimicrobial activity, suggesting the target compound’s methoxy group may modulate similar effects.
Comparison of Yields :
- reports yields of ~60–75% for oxadiazole-thiadiazole hybrids, while notes ~50–65% for benzylsulfanyl analogs. The target compound’s synthesis would likely follow similar efficiency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step approach:
Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole-2-thiol derivatives with 4-chlorobenzyl bromide under basic conditions (e.g., triethylamine) to introduce the 4-chlorobenzylsulfanyl group.
Sulfanyl-Acetamide Coupling : React the thiadiazole intermediate with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide in a polar aprotic solvent (e.g., dioxane) at 20–25°C.
- Optimization : Monitor temperature and reaction time to minimize by-products. For example, slow addition of chloroacetyl chloride and recrystallization from ethanol-DMF improves purity .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?
- Techniques :
Q. What are the key steps in purification, and how are by-products addressed?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures).
- By-Product Mitigation : Adjust stoichiometry of reactants (e.g., 1:1.2 ratio of thiadiazole to acetamide) and employ inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve the compound’s crystal structure, and what challenges arise?
- Methodology :
Data Collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Apply SHELXL (via Olex2) for structure solution. Challenges include twinning due to flexible thioether bonds, requiring iterative refinement of displacement parameters .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Approach :
Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorobenzyl instead of 4-chlorobenzyl) to assess electronic effects.
Assay Selection : Test inhibition of target enzymes (e.g., acetylcholinesterase) using Ellman’s method. Compare IC₅₀ values (e.g., 5j in had IC₅₀ = 12.4 µM) .
Computational Modeling : Dock optimized structures into enzyme active sites (e.g., AutoDock Vina) to predict binding modes .
Q. How can contradictions in biological activity data be resolved?
- Strategies :
- Dose-Response Validation : Repeat assays across multiple concentrations to confirm potency trends.
- Control Standardization : Use reference inhibitors (e.g., donepezil for cholinesterase) to normalize inter-lab variability.
- Meta-Analysis : Compare data from analogs (e.g., 5e vs. 5j in ) to identify substituent-dependent trends .
Q. What computational methods predict the compound’s reactivity and stability?
- Tools :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., S–S bond stability).
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic substitution at thiadiazole core) .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Scale-Up Protocols :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield.
- Flow Chemistry : Use continuous reactors for thiadiazole formation to enhance reproducibility .
Data Contradiction Analysis
Q. How to validate discrepancies in reported melting points or spectral data?
- Troubleshooting :
Purity Assessment : Re-analyze via HPLC (e.g., >95% purity threshold).
Polymorphism Screening : Perform DSC/TGA to detect crystalline forms (e.g., melting point variations in : 132–140°C).
Cross-Lab Validation : Share samples with collaborator labs for independent NMR/LC-MS verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
